(5-Fluoro-2-nitrophenyl)methanamine: A Trifunctional Scaffold for Heterocyclic Synthesis
(5-Fluoro-2-nitrophenyl)methanamine: A Trifunctional Scaffold for Heterocyclic Synthesis
The following technical guide details the chemical structure, properties, and synthetic utility of (5-Fluoro-2-nitrophenyl)methanamine .
Executive Summary
(5-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-92-2) is a specialized fluorinated building block used extensively in medicinal chemistry.[1] It serves as a "lynchpin" intermediate due to its unique trifunctional nature:
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Benzylic Amine: A primary nucleophile ready for immediate derivatization (amide coupling, reductive amination).
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Nitro Group (C-2): A strong electron-withdrawing group (EWG) that activates the ring and serves as a "latent" aniline for future cyclization.
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Fluorine Atom (C-5): Positioned para to the nitro group, this atom is electronically activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.
This compound is a critical precursor for the synthesis of quinazolines, indazoles, and benzodiazepines , scaffolds frequently found in kinase inhibitors and GPCR modulators.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The relative positioning is electronically synergistic:
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The "Push-Pull" System: The nitro group at C-2 withdraws electron density from the ring via resonance (-M effect). This creates a partial positive charge at the C-5 and C-1 positions.
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Activation of C-5: Because the fluorine at C-5 is para to the nitro group, the C-F bond is highly susceptible to nucleophilic attack.[2] The Meisenheimer complex formed during SNAr is stabilized by the nitro group.[3]
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | (5-Fluoro-2-nitrophenyl)methanamine |
| CAS Number | 131780-92-2 (Free Base); 1214366-45-6 (HCl Salt) |
| Molecular Formula | C7H7FN2O2 |
| Molecular Weight | 170.14 g/mol |
| Appearance | Yellow to orange solid (Free base); White/Off-white solid (HCl salt) |
| pKa (Calculated) | ~8.9 (Benzylic amine) |
| LogP | ~0.9 - 1.2 (Lipophilic, but polar enough for oral bioavailability) |
| Solubility | Soluble in DMSO, Methanol, DCM.[4][5][6][7] HCl salt soluble in water. |
Synthesis & Manufacturing
The synthesis of (5-Fluoro-2-nitrophenyl)methanamine requires chemoselective conditions to generate the primary amine without reducing the nitro group or displacing the fluorine prematurely.
Primary Route: Reductive Amination
The most scalable route begins with 5-fluoro-2-nitrobenzaldehyde .
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Imine Formation: The aldehyde is condensed with ammonium acetate or hydroxylamine.
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Selective Reduction: The resulting imine/oxime is reduced.
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Crucial Step: Catalytic hydrogenation (H2/Pd-C) must be avoided as it will reduce the nitro group to an aniline.
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Preferred Reagent: Sodium cyanoborohydride (NaBH3CN) or Borane-THF (BH3·THF) is used to selectively reduce the C=N bond while leaving the NO2 and C-F bonds intact.
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Alternative Route: Nitrile Reduction
Starting from 5-fluoro-2-nitrobenzonitrile , reduction with Borane-Dimethyl Sulfide (BMS) or BH3·THF at controlled temperatures (0°C) yields the amine. This route is often preferred for industrial scaling as nitriles are stable precursors.
Reactivity & Derivatization Logic
The utility of this building block lies in its ability to undergo orthogonal reactions.[8] The researcher can choose which "handle" to manipulate first based on the target scaffold.
Diagram: Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the molecule.
Caption: Divergent synthetic pathways. Path B utilizes the electronic activation of the fluorine atom by the para-nitro group.
Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Context: Replacing the fluorine with a secondary amine (e.g., morpholine, piperazine) to introduce solubility or target engagement groups.
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Dissolution: Dissolve (5-Fluoro-2-nitrophenyl)methanamine (1.0 eq) in anhydrous DMSO or DMF (0.2 M).
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Base Addition: Add K2CO3 (2.0 eq) and the nucleophilic amine (1.2 eq).
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Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting material (M+H 171) and appearance of the product.
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Workup: Dilute with water and extract with EtOAc. The nitro group remains intact.
Protocol B: Cyclization to Quinazoline Core
Context: Generating a kinase inhibitor scaffold.[9]
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Acylation: React the benzylic amine with a benzoyl chloride derivative to form the amide.
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Nitro Reduction: Treat the intermediate with Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (reflux, 2h). This converts NO2 to NH2.
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Cyclization: The resulting 2-aminobenzamide spontaneously cyclizes or requires mild acid catalysis (AcOH, heat) to form the dihydroquinazoline or quinazoline structure.
Applications in Drug Discovery[2][3]
Kinase Inhibition
The 2-aminobenzylamine motif (derived from reducing this molecule) is a "privileged structure" that mimics the hydrogen-bonding patterns required to bind to the ATP-binding hinge region of kinases. The fluorine atom (or its SNAr displacement product) often projects into the solvent-exposed region or a hydrophobic pocket, improving potency.
Sirtuin Inhibitors
Derivatives of (5-Fluoro-2-nitrophenyl)methanamine have been identified as inhibitors of Sirtuin 2 (SIRT2) , a deacetylase enzyme implicated in neurodegenerative diseases. The benzylic amine serves as a linker, connecting the aromatic core to a "cap" group that interacts with the enzyme's exit channel.
Safety & Handling
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Hazards: Like most nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It causes skin and eye irritation (H315, H319).
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Storage: Store the HCl salt at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis. The free base is sensitive to CO2 (carbamate formation).
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Disposal: All waste streams containing fluorinated nitroaromatics must be segregated and incinerated via high-temperature chemical waste disposal.
References
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BenchChem. (5-Fluoro-2-nitrophenyl)methanamine Product Analysis and Reactivity Profile. BenchChem Database. Link
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PubChem. Compound Summary: 5-Fluoro-2-nitrophenol (Related Intermediate). National Library of Medicine. Link
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ChemicalBook. Synthesis and Properties of Fluorinated Nitrobenzaldehydes. ChemicalBook. Link
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MDPI Molecules. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). Link
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Synthonix. Safety Data Sheet: (5-Fluoro-2-nitrophenyl)methanamine hydrochloride.[10]Link
Sources
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- 5. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
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